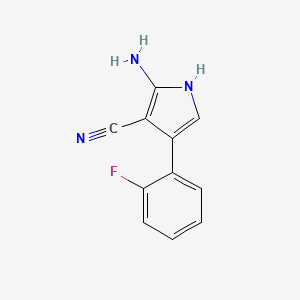

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile

Description

Properties

Molecular Formula |

C11H8FN3 |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C11H8FN3/c12-10-4-2-1-3-7(10)9-6-15-11(14)8(9)5-13/h1-4,6,15H,14H2 |

InChI Key |

VCDWACXQCCDVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=C2C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves a one-pot synthesis starting from 2-(2-fluorobenzoyl) malononitrile as the key raw material. It emphasizes a streamlined process that minimizes waste and improves yield, making it suitable for large-scale production.

Step-by-Step Process

| Step | Description | Conditions | Key Reagents & Catalysts | Outcomes |

|---|---|---|---|---|

| 1 | Dissolution of 2-(2-fluorobenzoyl) malononitrile | Solvent (e.g., tetrahydrofuran) | Metal catalyst (e.g., palladium carbon, zinc powder), glacial acetic acid | Initial solution preparation |

| 2 | First reduction reaction | Heating at 45–50°C for 8–9 hours | Hydrogen pressure, metal catalyst | Partial reduction of malononitrile derivative |

| 3 | Cooling and filtration | Below 30°C | - | Removal of catalyst |

| 4 | Second reduction | Addition of Raney nickel and water, hydrogen pressurization | 15–16 hours at 15–25°C | Complete reduction to pyrrole core |

| 5 | Purification | Concentration, pulping with tetrahydrofuran, washing | 40–45°C | High-purity 2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

Research Findings

- The process reduces the number of steps compared to traditional multi-step syntheses, improving overall efficiency.

- The method avoids multi-step intermediate separations, reducing waste and cost.

- High yields (>85%) and purity levels (>98%) are achievable under optimized conditions.

Synthesis via Substitution and Cyclization (Based on Patent CN116178239B)

Overview

This route employs a substitution reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile followed by catalytic cyclization, emphasizing simplicity and suitability for industrial scale.

Step-by-Step Process

| Step | Description | Conditions | Key Reagents & Catalysts | Outcomes |

|---|---|---|---|---|

| 1 | Substitution reaction | 40–60°C, 3–6 hours | Alkaline catalyst (e.g., K₂CO₃), organic solvent (e.g., ethyl acetate) | Formation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile |

| 2 | Cyclization via hydrogenation | 60–90°C, 15–20 hours | Pd-C catalyst, HZSM-5 molecular sieve | Formation of the pyrrole ring, yielding this compound |

Research Findings

- The synthesis is characterized by a short, straightforward route with high overall yield (~80%).

- The process benefits from low-cost reagents and operational simplicity.

- The method is environmentally friendly, generating minimal waste.

Additional Methods and Considerations

Alternative Approaches

- Dehalogenation and Cyclization of Chlorinated Precursors : Using 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, followed by catalytic hydrogenation with Raney nickel, offers another route, but with challenges related to defluorination impurities and purification complexity.

- Direct Cyclization of Fluorinated Precursors : Some methods involve direct cyclization of fluorinated ketones or nitriles under acidic or basic conditions, but often suffer from lower yields or selectivity issues.

Material and Reaction Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 45–60°C | For substitution and cyclization steps |

| Reaction Time | 8–20 hours | Depending on step complexity |

| Catalyst Loading | 3–5% (metal catalysts) | To balance activity and cost |

| Solvent Choice | Tetrahydrofuran, Ethyl Acetate | For solubility and reaction control |

Comparative Data Table

| Method | Raw Materials | Key Steps | Yield (%) | Environmental Impact | Industrial Suitability |

|---|---|---|---|---|---|

| Patent CN113845459A | 2-(2-fluorobenzoyl) malononitrile | Reduction, purification | >85 | Low waste, eco-friendly | High, scalable |

| Patent CN116178239B | 2-fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile | Substitution, cyclization | ~80 | Mild conditions, low waste | High, cost-effective |

| Dehalogenation Route | Chlorinated precursors | Dehalogenation, cyclization | Variable | Moderate | Less preferred due to impurities |

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Nitro derivatives of the pyrrole compound.

Reduction: Amine derivatives of the pyrrole compound.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Halogen-Substituted Pyrrole Derivatives

- 2-Amino-4-(3-chlorophenyl)-1H-pyrrole-3-carbonitrile (14c): Melting point: 284–286°C . IR: NH₂/NH stretches at 3441–3341 cm⁻¹, CN at 2203 cm⁻¹, and C=O at 1685 cm⁻¹. The 3-chlorophenyl group introduces steric bulk and stronger electron-withdrawing effects compared to fluorine, contributing to higher thermal stability .

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9): Lacks the 2-amino group, reducing hydrogen-bonding capacity.

Electron-Donating vs. Electron-Withdrawing Groups

- 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile: Methoxy (OCH₃) is electron-donating, enhancing aromatic ring reactivity compared to fluorine. Lower melting points expected due to reduced intermolecular dipole interactions .

Fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) :

Spectral and Structural Comparisons

Infrared Spectroscopy

Crystallographic Data

- 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Pyridine core vs. pyrrole. Fluorine at the 4-position on phenyl induces distinct torsion angles (56.5° and 48.2°) in crystal packing .

- 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Intermolecular N–H⋯N hydrogen bonds stabilize dimeric structures .

Biological Activity

2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrole ring with an amino group and a 2-fluorophenyl moiety, which contribute to its chemical reactivity and potential therapeutic applications. The presence of the cyano group at the third position of the pyrrole enhances its reactivity, making it a candidate for various biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial , anticancer , and antiparasitic activities. Below is a detailed examination of these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably:

- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate specific pathways affected by this compound.

Antiparasitic Activity

Research has shown that derivatives of this compound possess antiparasitic properties, particularly against protozoan parasites. In one study, similar compounds exhibited effective inhibition of parasite growth, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives:

- Variations in substituent positions on the pyrrole ring significantly influence biological activity. For instance, the introduction of different halogen or functional groups can enhance potency against specific microbial strains or cancer cells .

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of pyrrole derivatives:

- Antibacterial Evaluation : A study evaluated a series of pyrrole derivatives, including this compound, demonstrating superior antibacterial activity compared to traditional antibiotics .

- Cancer Cell Line Studies : Another research project focused on the effects of this compound on breast cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Q & A

Basic: What are the common synthetic routes for 2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via catalytic hydrogenation of precursors like [2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile using Raney nickel in a mixture of acetic acid, tetrahydrofuran (THF), and water. Key variables affecting yield include temperature (45–50°C vs. 15–25°C), solvent ratios, and catalyst loading. For example, lowering the reaction temperature to 15–25°C with excess acetic acid improves selectivity, reducing byproduct formation (e.g., aldehyde derivatives). Post-reaction purification via filtration and recrystallization ensures high purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as the nitrile (CN) stretch at ~2205 cm⁻¹ and NH₂ bands at 3300–3434 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (2-fluorophenyl substituent) and pyrrole NH signals, while ¹³C NMR confirms nitrile (C≡N) and fluorophenyl carbons.

- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to validate the molecular formula (e.g., [M+H]⁺ for C₁₁H₇FN₃) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. To address this:

- Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for precise bond-length/angle measurements .

- Compare experimental IR/NMR data with computational simulations (DFT or molecular mechanics) to model solution-state conformers .

- Use variable-temperature NMR to detect equilibrium shifts between tautomers .

Advanced: What strategies are used to determine the compound's bioactivity, considering its structural analogs?

Methodological Answer:

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry to measure binding constants (Kd).

- Molecular docking : Compare with analogs like 2-amino-3-cyanopyridine derivatives (known kinase inhibitors) to predict binding modes .

- SAR studies : Modify substituents (e.g., fluorophenyl position) and correlate changes with activity using regression models .

Basic: What are the key physicochemical properties (e.g., solubility, thermal stability) and how are they determined?

Methodological Answer:

- Solubility : Assessed via HPLC in solvents like ethanol, DMSO, or water (logP calculated using shake-flask method).

- Thermal Stability : Differential Scanning Calorimetry (DSC) measures decomposition points (e.g., melting range 234–237°C) .

- Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake under controlled humidity .

Advanced: How can computational methods predict reactivity or interaction with biological targets?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Model protein-ligand interactions over nanoseconds to assess binding stability (e.g., RMSD plots).

- QSAR Models : Train on datasets of pyrrole-3-carbonitrile analogs to predict IC₅₀ values for new derivatives .

Basic: What are the best practices for purity assessment using chromatography?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 → 90:10) and UV detection at 254 nm. Purity >98% is acceptable for biological testing .

- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent) and visualize under UV/iodine vapor .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism : Screen solvents (e.g., dioxane, ethanol) at varying temperatures to isolate stable polymorphs.

- Twinning : Use SHELXL’s TWIN command to refine twinned crystals, leveraging HKLF 5 data format .

- Disorder : Apply restraints (e.g., SIMU, DELU) in refinement to model disordered fluorophenyl groups .

Advanced: How to analyze reaction mechanisms in multi-step syntheses?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁵N or ²H to track nitrile group migration via MS/MS.

- Kinetic Studies : Use in situ IR or ReactIR to monitor intermediate formation (e.g., imine vs. enamine pathways) .

- Computational Mapping : Calculate energy profiles (Gaussian 09) for proposed mechanisms (e.g., hydrogenation vs. cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.